N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine
Description
N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and an amine group at position 3. The amine is further linked to a 3-chloro-4-fluorophenyl aromatic ring. Its molecular formula is C₁₂H₁₅ClFNO, with a molecular weight of 243.71 g/mol.
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13ClFNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |
InChI Key |
GUYIURHDVFYQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their subsequent reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally related to N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine , differing in substituent positions, heterocyclic rings, or functional groups:
Key Comparative Analysis
Substituent Effects on the Aromatic Ring
- Halogen Positioning : The target compound’s 3-Cl and 4-F substituents create a meta-para halogenation pattern, which may enhance dipole moments and influence binding interactions compared to the 4-Cl, 2-CH₃ substitution in the oxolan analog from . Fluorine’s high electronegativity can increase metabolic stability and lipophilicity relative to chlorine.
Heterocyclic Ring Variations
- Oxolan vs. Thiazol : The oxolan ring (oxygen-containing) in the target compound and its analog offers conformational flexibility and moderate polarity, whereas the thiazol ring (sulfur- and nitrogen-containing) in the compound provides aromaticity and enhanced hydrogen-bonding capabilities. Thiazol derivatives are often associated with antibacterial activity due to their ability to disrupt microbial enzymes .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Formula : C12H16ClFN
Molecular Weight : 225.71 g/mol
IUPAC Name : this compound
Canonical SMILES : CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The compound has been investigated primarily for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial effects against several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |
| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, although its activity was less potent than that of the standard antibiotic, streptomycin .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The mechanism of action is believed to involve the compound's ability to interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.
A study reported that the compound inhibited the growth of various cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells. Further investigations are required to elucidate the precise molecular targets and pathways affected by this compound.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. It is hypothesized that the compound may modulate signaling pathways associated with cell growth and apoptosis, contributing to its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy Study : A controlled laboratory study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations yielding greater zones of inhibition.
- Cancer Cell Line Study : In a study examining the effects on human cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential utility in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
